Glyceryl triformate
Overview
Description
Triglycerides are a type of lipid, or fat, found in your blood. They are the most common type of fat in the body and are used to store excess energy from your diet. Chemically, triglycerides are esters derived from glycerol and three fatty acids . They are the main constituents of body fat in humans and other animals, as well as vegetable fat . Triglycerides play a crucial role in metabolism as energy sources and transporters of dietary fat.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically involves heating glycerol with fatty acids in the presence of an acid catalyst, such as sulfuric acid . The reaction can be represented as follows:
Glycerol+3Fatty Acids→Triglyceride+3Water
Industrial Production Methods: Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the fat or oil with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters . This method is commonly used in the production of biodiesel.
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Water and acid/base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Hydrogenation: Hydrogen gas and metal catalysts (e.g., nickel).
Oxidation: Oxygen and light or heat as catalysts.
Major Products:
Hydrolysis: Glycerol and fatty acids.
Hydrogenation: Saturated fats.
Oxidation: Peroxides and aldehydes.
Scientific Research Applications
Triglycerides have a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Serve as energy storage molecules and are studied in the context of metabolism and energy balance.
Medicine: High levels of triglycerides in the blood are associated with an increased risk of cardiovascular diseases.
Industry: Used in the production of biodiesel, soaps, and cosmetics.
Mechanism of Action
Triglycerides are broken down into glycerol and free fatty acids through the action of lipases. These components are then absorbed into the bloodstream and transported to various tissues where they are either stored as fat or used for energy production . The fatty acids undergo β-oxidation to form acetyl-CoA, which enters the citric acid cycle to produce ATP .
Comparison with Similar Compounds
Phospholipids: Similar in structure to triglycerides but contain a phosphate group in place of one fatty acid.
Uniqueness: Triglycerides are unique in their role as the primary form of energy storage in the body. Unlike phospholipids, which are key components of cell membranes, and sterols, which are involved in hormone synthesis and cell signaling, triglycerides are primarily involved in energy metabolism .
Properties
IUPAC Name |
2,3-diformyloxypropyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFJSFQGQCHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)OC=O)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029629 | |
Record name | 1,2,3-Propanetriyl triformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32765-69-8 | |
Record name | 1,2,3-Propanetriol, 1,2,3-triformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32765-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl triformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriyl triformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetriol, 1,2,3-triformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL TRIFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PG7H8DN6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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